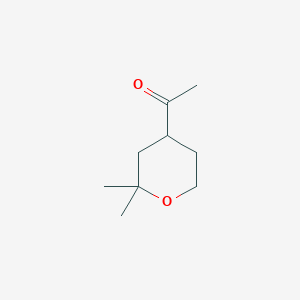
Ethyl 7-ethoxyquinoline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-ethoxyquinoline-8-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula C14H17NO3. It is a derivative of quinoline, a structure that is widely found in nature and known for its significant biological activity. This compound is used in various fields, including organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-ethoxyquinoline-8-carboxylate typically involves the reaction of quinoline with ethyl chloroformate and ethanol under basic conditions. Here is a general synthetic route:
Starting Materials: Quinoline, ethyl chloroformate, ethanol, sodium bicarbonate.
Reaction Conditions:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Using larger reactors for the reaction.
- Employing continuous flow techniques to enhance efficiency.
- Utilizing automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
Ethyl 7-ethoxyquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions are employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
科学的研究の応用
Ethyl 7-ethoxyquinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of Ethyl 7-ethoxyquinoline-8-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their function and leading to various biological effects. The exact pathways depend on the specific application and target molecule.
類似化合物との比較
Ethyl 7-ethoxyquinoline-8-carboxylate is unique compared to other quinoline derivatives due to its specific ethoxy and carboxylate functional groups. Similar compounds include:
- Ethyl 2-ethoxyquinoline-1-carboxylate
- N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline
- Ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications.
特性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
ethyl 7-ethoxyquinoline-8-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-3-17-11-8-7-10-6-5-9-15-13(10)12(11)14(16)18-4-2/h5-9H,3-4H2,1-2H3 |
InChIキー |
IYPHDANMLUKQIX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C2=C(C=CC=N2)C=C1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



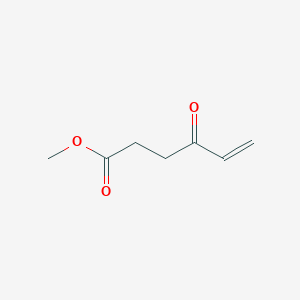

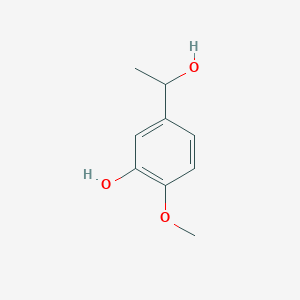
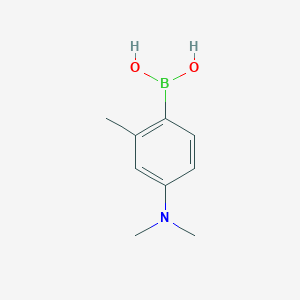
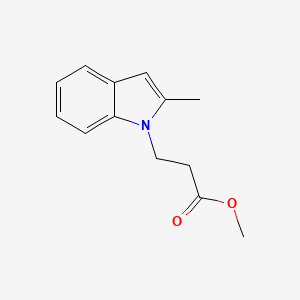
![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)
![3-Chloro-4-[(4-fluorobenzyl)oxy]aniline](/img/structure/B13975729.png)

![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)
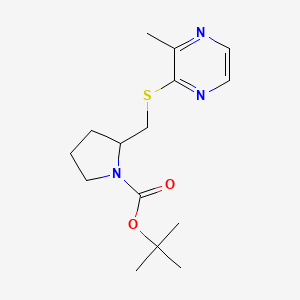
![[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B13975759.png)

